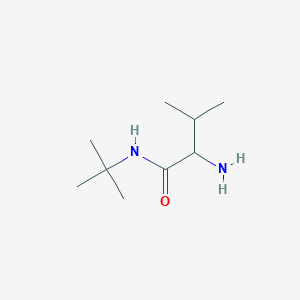

2-amino-N-tert-butyl-3-methylbutanamide

Description

BenchChem offers high-quality 2-amino-N-tert-butyl-3-methylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-tert-butyl-3-methylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-tert-butyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,10H2,1-5H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZVNUMWTAXYAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide

This technical guide details the properties, synthesis, and applications of (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide (commonly known as L-Valine tert-butylamide ).

Core Identity & Strategic Utility in Drug Discovery

Executive Summary

(2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide is a specialized amino acid derivative characterized by the coupling of L-Valine to a bulky tert-butylamine group. In the pharmaceutical and analytical sciences, this compound serves two critical functions:

-

Metabolic Stabilizer: As a C-terminal capping group in peptidomimetics, the steric bulk of the tert-butyl moiety significantly retards proteolytic cleavage, extending the in vivo half-life of peptide-based therapeutics.

-

Chiral Selector: It is the fundamental chiral selector in Chirasil-Val , a gold-standard stationary phase for the gas-chromatographic separation of amino acid enantiomers.

Physicochemical Profile

The introduction of the tert-butyl group fundamentally alters the solubility and lipophilicity profile compared to the parent amino acid, L-Valine.

| Property | Specification |

| IUPAC Name | (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide |

| Common Name | L-Valine tert-butylamide |

| CAS Number | 70421-65-7 (Hydrochloride salt) |

| Molecular Formula | C₉H₂₀N₂O (Free Base) / C₉H₂₁ClN₂O (HCl Salt) |

| Molecular Weight | 172.27 g/mol (Free Base) / 208.73 g/mol (HCl Salt) |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in MeOH, Water; Sparingly soluble in non-polar solvents (Free Base is soluble in DCM) |

| Optical Rotation | |

| pKa (Estimated) | |

| H-Bond Potential | Donor: 2 (Amine, Amide NH); Acceptor: 1 (Carbonyl O) |

Synthetic Methodology

Synthesizing this compound presents a specific challenge: the steric hindrance of the tert-butylamine nucleophile combined with the bulky isopropyl side chain of Valine. Standard coupling protocols often suffer from slow kinetics or incomplete conversion.

Optimized Protocol: Mixed Anhydride Method

Rationale: The mixed anhydride method is preferred for scaling as it avoids the formation of difficult-to-remove urea byproducts associated with DCC/EDC couplings.

Step-by-Step Workflow:

-

Activation: Dissolve N-Boc-L-Valine (1.0 eq) in anhydrous THF under Nitrogen at -15°C. Add N-Methylmorpholine (NMM) (1.1 eq) followed by Isobutyl Chloroformate (1.1 eq). Stir for 15 minutes to form the mixed anhydride.

-

Coupling: Add tert-Butylamine (1.2 eq) dropwise. The bulky amine requires the activated anhydride to be highly electrophilic.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane).

-

Workup: Evaporate THF. Dissolve residue in EtOAc. Wash sequentially with 5% KHSO₄, Sat. NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

-

Deprotection: Treat the intermediate (Boc-Val-NH-tBu) with **4M HCl in D

Physicochemical Characterization and Solubility Profiling of 2-Amino-N-tert-butyl-3-methylbutanamide

Technical Guide for Process Chemistry & Drug Development

Executive Summary

This technical guide provides an in-depth analysis of 2-amino-N-tert-butyl-3-methylbutanamide (commonly referred to as L-Valine tert-butylamide ). This compound is a critical chiral building block, most notably serving as the penultimate intermediate in the synthesis of the HIV protease inhibitor Atazanavir (Reyataz) .

Understanding its solubility profile is not merely a matter of thermodynamic data but a practical necessity for kinetic resolution, phase separation, and crystallization during large-scale manufacturing. This guide synthesizes calculated physicochemical data with empirical process chemistry protocols to establish a robust handling framework.

Part 1: Physicochemical Properties & Structural Logic

To predict solubility behavior, we must first deconstruct the molecular architecture. The molecule consists of a lipophilic valine side chain (isopropyl), a bulky hydrophobic tert-butyl amide cap, and a polar, ionizable primary amine.

Molecular Identity[1]

-

IUPAC Name: (2S)-2-amino-N-tert-butyl-3-methylbutanamide[1][2]

-

CAS Number: 58281-79-1 (Free Base) | 70421-65-7 (HCl Salt)

-

Molecular Weight: 172.27 g/mol (Free Base)[5]

The "Amphiphilic Switch"

The solubility of this compound is governed by its protonation state. It acts as a "pH-switchable" amphiphile.

| Property | Value (Approx.) | Implication for Solubility |

| LogP (Octanol/Water) | 1.38 (Calculated) | Free Base: Moderately lipophilic. Prefers organic phases (DCM, EtOAc). |

| pKa (Primary Amine) | 9.15 – 9.5 | pH < 7: Fully protonated (Cationic). Highly water-soluble. pH > 10: Deprotonated (Neutral). Organic-soluble. |

| H-Bond Donors/Acceptors | 2 / 2 | Capable of strong H-bonding in alcohols; crystalline lattice stability is high. |

Part 2: Solubility Profile & Solvent Compatibility

The following data is synthesized from process development literature regarding Atazanavir intermediates.

Thermodynamic Solubility Table (Free Base vs. Salt)

| Solvent Class | Specific Solvent | Free Base Solubility (pH > 10) | HCl Salt Solubility (pH < 2) | Process Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Low | Primary extraction solvent for the free base. |

| Esters | Ethyl Acetate (EtOAc) | High | Very Low | Crystallization solvent (often with heptane).[6] |

| Alcohols | Methanol / Ethanol | High | High | Universal solvent; used for homogenous reactions. |

| Alkanes | n-Heptane / Hexane | Low / Insoluble | Insoluble | Anti-solvent used to force crystallization. |

| Aqueous | Water (Neutral) | Low / Moderate | Very High | Aqueous phase for salt formation/removal. |

| Aqueous | Water (Acidic 1M HCl) | N/A (Converts to Salt) | >200 mg/mL | Acid wash to remove impurities or capture product. |

Critical Phase Behavior

-

The "Oil-Out" Phenomenon: In the presence of impurities or mixed solvents (e.g., Toluene/Water), the free base may separate not as a solid but as a dense oil. This is thermodynamically stable but kinetically undesirable for purification.

-

Remediation: Use of a seed crystal of the pure enantiomer in an EtOAc/Heptane system is required to break the oil phase.

-

Part 3: pH-Dependent Extraction Strategy (The "Swing" Protocol)

The most reliable method for purifying L-Valine tert-butylamide is the Acid-Base Swing Extraction . This utilizes the pKa (~9.[7]2) to toggle the molecule between aqueous and organic phases, leaving non-basic impurities behind.

The Logic Flow (Graphviz Visualization)

Figure 1: Purification logic flow based on the pKa switch of the primary amine.

Part 4: Experimental Protocols

Protocol A: Determination of Phase Distribution (Self-Validating)

Before committing a large batch, run this diagnostic to confirm partition coefficients in your specific solvent system.

Reagents: 100mg L-Valine tert-butylamide, 5mL DCM, 5mL Water, 1M HCl, 1M NaOH.

-

Dissolution: Dissolve 100mg compound in 5mL DCM.

-

Acid Contact: Add 5mL Water. Adjust pH to <2 using HCl. Shake.

-

Validation Check: Spot organic layer on TLC (Silica, Ninhydrin stain). It should be empty (Compound moved to water).

-

-

Base Contact: Separate aqueous layer. Adjust pH to >12 using NaOH. Add 5mL fresh DCM. Shake.

-

Validation Check: Spot aqueous layer on TLC. It should be empty (Compound moved back to DCM).

-

-

Result: If TLC confirms the migration, the solvent system is valid for scale-up.

Protocol B: Crystallization of the Free Base

This protocol avoids the "oiling out" issue common with valine derivatives.

-

Concentration: Concentrate the organic extract (from Protocol A) to a thick oil.

-

Solvent Swap: Add Ethyl Acetate (3 mL per gram of substrate). Warm to 40°C until dissolved.

-

Anti-Solvent Addition: Slowly add n-Heptane (dropwise) until the solution turns slightly turbid.

-

Seeding: Add a seed crystal of pure L-Valine tert-butylamide.

-

Cooling: Cool gradually to 0°C over 2 hours.

-

Filtration: Filter the white crystalline solid. Wash with cold 1:4 EtOAc:Heptane.

Part 5: Stability & Handling

Hygroscopicity

-

HCl Salt: Highly hygroscopic. Must be stored in a desiccator. Exposure to air causes it to clump and deliquesce, making precise weighing impossible.

-

Free Base: Moderately stable but can absorb CO2 from the air to form carbamates over long periods. Store under Nitrogen/Argon.

Thermal Stability

-

The tert-butyl amide bond is sterically hindered and thermally stable up to ~150°C.

-

However, racemization can occur if heated in strongly basic conditions for extended periods. Maintain temperature <50°C during basic extraction steps to preserve the (S)-enantiomer purity required for Atazanavir.

References

-

PubChem. (n.d.). L-Valine tert.butyl amide | C9H20N2O.[1][2][3] National Library of Medicine. Retrieved February 20, 2026, from [Link]

-

Xu, Z., et al. (2002).[8] Process Research and Development for an Efficient Synthesis of the HIV Protease Inhibitor BMS-232,632. Organic Process Research & Development. (Cited via Google Patents EP1755596A2). Retrieved February 20, 2026, from [Link]

- Bristol-Myers Squibb. (2013). Process for preparing atazanavir bisulfate and novel forms. European Patent EP1755596A2.

-

EPA CompTox. (2025).[7] Butanamide, N-(2-amino-3-methylbutyl)-2,3,3-trimethyl- Properties. US Environmental Protection Agency. Retrieved February 20, 2026, from [Link]

Sources

- 1. L-Valine tert-butylamide hydrochloride | 70421-65-7 [sigmaaldrich.com]

- 2. L-Valine tert.butyl amide | C9H20N2O | CID 7020205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. EP2542527A2 - Process for the preparation of atazanavir sulfate substantially free of diastereomers - Google Patents [patents.google.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. EP1755596A2 - Process for preparing atazanavir bisulfate and novel forms - Google Patents [patents.google.com]

A Technical Guide to the Elucidation of the Mechanism of Action for 2-amino-N-tert-butyl-3-methylbutanamide

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the proposed scientific investigation of the novel chemical entity (NCE), 2-amino-N-tert-butyl-3-methylbutanamide. As of the date of this publication, there is a notable absence of published scientific literature detailing a confirmed mechanism of action for this compound. Therefore, this guide is structured as a comprehensive research framework, outlining the logical, step-by-step process a drug discovery program would undertake to identify its biological target and elucidate its pharmacological mechanism.

Executive Summary & Compound Overview

2-amino-N-tert-butyl-3-methylbutanamide is a derivative of the amino acid L-valine. Its structure is characterized by two key features: the L-valine core and an N-tert-butyl amide group. While basic chemical and physical properties are available from various suppliers, no significant biological activity or pharmacological data has been reported in peer-reviewed literature.[1] This guide provides a scientifically-grounded, hypothetical roadmap for the complete mechanistic characterization of this molecule, from initial target hypothesis generation to detailed in vitro validation.

Compound Structure:

-

Core: L-valine, an essential amino acid.

-

Modification: The carboxylic acid group is converted to an N-tert-butyl amide.

-

Chemical Formula: C₉H₂₀N₂O[1]

-

Molecular Weight: 172.27 g/mol [1]

The presence of the amide bond is a critical feature in many pharmaceuticals, contributing to molecular recognition, stability, and solubility.[2][3] The tert-butyl group is a large, sterically hindering moiety frequently used in medicinal chemistry.[4] Its inclusion can serve several purposes:

-

Metabolic Shielding: It can sterically block enzymatic degradation, potentially increasing the compound's biological half-life.[5]

-

Receptor Selectivity: The bulkiness of the group can confer selectivity by preventing the molecule from binding to off-target receptors.[5]

-

Conformational Locking: It can restrict the molecule's flexibility, locking it into a specific, biologically active conformation.[5]

Given these structural features, a logical starting point is to hypothesize that 2-amino-N-tert-butyl-3-methylbutanamide may act as a modulator of protein-protein interactions, an enzyme inhibitor (e.g., of proteases), or a ligand for a receptor that recognizes amino acid-like structures.

Proposed Research Workflow for Mechanism of Action (MOA) Elucidation

The core directive of this research plan is to systematically identify the molecular target(s) of 2-amino-N-tert-butyl-3-methylbutanamide and characterize the nature of its interaction. The workflow is designed in a tiered approach, starting with broad, unbiased screening and progressing to specific, hypothesis-driven validation experiments.

Caption: A proposed workflow for the elucidation of the mechanism of action.

Detailed Experimental Protocols

Phase 1: Target Identification

The initial phase is designed to generate hypotheses about the molecular target. A multi-pronged approach reduces the risk of false negatives and provides converging lines of evidence.

3.1.1 Protocol: Affinity Chromatography-Mass Spectrometry

This method aims to physically isolate the binding partners of the compound from a complex biological sample.

-

Causality: By immobilizing the compound on a solid support, we can "fish" for its interacting proteins in a cell lysate. Proteins that bind are then identified by mass spectrometry, providing direct evidence of a physical interaction.

-

Step-by-Step Methodology:

-

Ligand Immobilization: Synthesize an analogue of 2-amino-N-tert-butyl-3-methylbutanamide with a linker arm (e.g., a short polyethylene glycol chain ending in a primary amine or carboxylic acid) suitable for covalent coupling to activated agarose beads (e.g., NHS-activated Sepharose).

-

Control Bead Preparation: Prepare control beads by quenching the activated groups with a small molecule like ethanolamine to account for non-specific binding to the matrix.

-

Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are observed in phenotypic screens).

-

Affinity Pulldown: Incubate the cell lysate separately with the ligand-coupled beads and the control beads.

-

Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.

-

Elution: Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands that are unique to the ligand-coupled beads, and identify them using tryptic digestion followed by LC-MS/MS analysis.

-

3.1.2 Protocol: Computational Reverse Docking

This in silico method screens the compound against a library of known protein structures.

-

Causality: By computationally predicting the binding energy of the compound to thousands of protein binding sites, we can prioritize a list of potential targets for experimental validation.

-

Step-by-Step Methodology:

-

Ligand Preparation: Generate a 3D conformer of 2-amino-N-tert-butyl-3-methylbutanamide and assign appropriate partial charges.

-

Target Library: Utilize a database of high-resolution protein crystal structures (e.g., PDB).

-

Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to systematically place the ligand into the binding pockets of the target library proteins.

-

Scoring and Ranking: Score each pose based on a scoring function that estimates binding affinity. Rank the proteins based on the best docking scores.

-

Hit Selection: Select the top-ranked potential targets for subsequent experimental validation.

-

Phase 2: Target Validation and Characterization

Once a list of putative targets is generated, the next phase is to confirm a direct, functional interaction.

3.2.1 Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure real-time binding kinetics.

-

Causality: This experiment directly measures the association (kₐ) and dissociation (kₑ) rates of the compound binding to the purified target protein, providing a definitive measure of binding affinity (K₋).

-

Step-by-Step Methodology:

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

-

Analyte Injection: Flow precise concentrations of 2-amino-N-tert-butyl-3-methylbutanamide in solution over the sensor chip.

-

Data Acquisition: Measure the change in the refractive index at the surface as the compound binds (association phase) and washes off (dissociation phase).

-

Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and the equilibrium dissociation constant (K₋).

-

Quantitative Data Summary (Hypothetical)

| Parameter | Description | Value |

| kₐ (on-rate) | Rate of association | 1 x 10⁵ M⁻¹s⁻¹ |

| kₑ (off-rate) | Rate of dissociation | 1 x 10⁻³ s⁻¹ |

| K₋ (affinity) | Dissociation constant (kₑ/kₐ) | 10 nM |

3.2.2 Protocol: Enzyme Inhibition Assay (Example for a Protease Target)

If the validated target is an enzyme, its functional modulation must be quantified.

-

Causality: This assay measures the effect of the compound on the catalytic activity of the enzyme, determining whether it acts as an inhibitor or activator and revealing its potency (IC₅₀).

-

Step-by-Step Methodology:

-

Assay Setup: In a microplate, combine the purified enzyme and a fluorogenic substrate that releases a fluorescent signal upon cleavage.

-

Compound Titration: Add 2-amino-N-tert-butyl-3-methylbutanamide across a range of concentrations (e.g., 1 nM to 100 µM).

-

Reaction Initiation: Initiate the enzymatic reaction (e.g., by adding the substrate or enzyme).

-

Signal Detection: Measure the rate of increase in fluorescence over time using a plate reader.

-

Data Analysis: Plot the reaction rate as a function of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Hypothetical signaling pathway illustrating inhibition of a target protease.

Conclusion

While 2-amino-N-tert-butyl-3-methylbutanamide is currently an uncharacterized molecule from a pharmacological standpoint, its chemical structure, based on an amino acid scaffold and featuring a sterically important tert-butyl group, suggests a strong potential for specific biological activity. The comprehensive research framework detailed in this guide provides a robust, multi-faceted strategy for its characterization. By systematically executing the proposed phases of target identification, validation, and cellular confirmation, researchers can effectively elucidate its mechanism of action, paving the way for potential therapeutic development.

References

-

Bisel, P., Al-Momanib, L., & Müller, M. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry, 6(15), 2655-2665. [Link]

-

Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. [Link]

-

Yang, X. F., et al. (2026). Research Progress on Chemical Constituents and Pharmacological Effects of Amides From Natural Sources. Chemistry & Biodiversity. [Link]

-

EBSCO. Amides | Chemistry | Research Starters. [Link]

-

Connor, S., et al. (2010). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Drug Discovery Today, 15(13-14), 544-555. [Link]

Sources

- 1. (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Amides | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 4. The tert-butyl group in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: 2-Amino-N-tert-butyl-3-methylbutanamide

The following technical whitepaper provides an in-depth analysis of 2-amino-N-tert-butyl-3-methylbutanamide , commonly known as L-Valine tert-butylamide .

The "Chirasil-Val" Scaffold: From Chiral Recognition to Pharmacophore Design

Executive Summary

2-amino-N-tert-butyl-3-methylbutanamide (L-Valine tert-butylamide) is a specialized amino acid derivative that serves as a cornerstone in the field of enantioselective analysis . Unlike generic building blocks, this molecule possesses a unique combination of steric bulk (tert-butyl group) and chirality (L-Valine core) that makes it an ideal "selector" for distinguishing between molecular mirror images.

Its primary claim to fame is the Chirasil-Val stationary phase—a legendary tool in gas chromatography (GC) used to separate amino acid enantiomers in everything from peptide drugs to extraterrestrial meteorites. Beyond analysis, it is an emerging scaffold in medicinal chemistry, offering metabolic stability and conformational control in peptide-based drug design.

Part 1: Chemical Identity & Physicochemical Profile

This molecule is the amide formed between L-Valine and tert-butylamine . The bulky tert-butyl group locks the conformation of the amide bond, creating a rigid "cleft" that is essential for its function as a chiral selector.

| Property | Data |

| IUPAC Name | (2S)-2-amino-N-tert-butyl-3-methylbutanamide |

| Common Name | L-Valine tert-butylamide (H-Val-NH-tBu) |

| CAS Number | 70421-65-7 (Hydrochloride), 69981-34-6 (Free base) |

| Molecular Formula | C₉H₂₀N₂O (Free base) |

| Molecular Weight | 172.27 g/mol |

| Chiral Center | S-configuration (derived from L-Valine) |

| Key Structural Features | [1][2][3][4][5][6][7][8][9][10] • Isopropyl Side Chain: Provides local steric hindrance.• tert-Butyl Amide: Acts as a "wall" to prevent racemization and direct binding.• Primary Amine: Available for derivatization or anchoring to silica/polymers. |

Part 2: The "Chirasil-Val" Mechanism (Core Application)

The most scientifically significant application of this molecule is its role as the chiral selector in Chirasil-Val GC columns. When grafted onto a polysiloxane backbone, L-Valine tert-butylamide creates a chiral environment capable of resolving racemates via hydrogen bonding.

2.1 The Mechanism of Enantioseparation

Separation occurs because the L-Valine tert-butylamide selector forms transient diastereomeric complexes with the analyte (the "selectand").

-

Homochiral Interaction (L-Selector + L-Analyte): The spatial arrangement allows for the formation of multiple hydrogen bonds (typically 3). This complex is thermodynamically more stable (higher enthalpy of association).

-

Heterochiral Interaction (L-Selector + D-Analyte): Steric clash between the isopropyl group of the valine and the side chain of the D-analyte disrupts hydrogen bonding. This complex is weaker.

Result: In a standard Chirasil-L-Val column, the D-enantiomers elute first , while the L-enantiomers are retained longer due to the stronger interaction.

2.2 Visualization of the Interaction

The following diagram illustrates the hydrogen-bonding network and the steric "locking" mechanism that differentiates the enantiomers.

Figure 1: Mechanism of chiral recognition on a Chirasil-Val stationary phase. The "lock-and-key" fit favors the L-L interaction, increasing retention time for L-amino acids.

Part 3: Synthetic Utility & Medicinal Chemistry

Beyond analysis, L-Valine tert-butylamide is a valuable intermediate in drug synthesis.

3.1 Pharmacophore Features

-

Metabolic Stability: The bulky tert-butyl group protects the amide bond from enzymatic hydrolysis by proteases.

-

Conformational Constraint: It forces the peptide backbone into specific turn geometries (often

-turns), which can increase potency in receptor binding. -

Distinction from Designer Drugs: It is crucial to distinguish this moiety from tert-leucinamide (found in synthetic cannabinoids like ADB-FUBINACA). While structurally similar, the valine derivative (isopropyl group) has a distinct pharmacological profile and is less common in illicit substances, serving primarily legitimate research roles.

3.2 Synthesis Protocol

The synthesis of L-Valine tert-butylamide hydrochloride is a standard peptide coupling procedure that can be performed in any research laboratory.

Reaction Scheme:

-

Protection: L-Valine

N-Boc-L-Valine. -

Coupling: N-Boc-L-Valine + tert-Butylamine (using DCC/HOBt or HATU).

-

Deprotection: N-Boc-L-Valine-tBu-amide + HCl/Dioxane

Product.

Figure 2: Synthetic pathway for the production of L-Valine tert-butylamide hydrochloride.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of L-Valine-N-tert-butylamide HCl

Self-Validating Step: The disappearance of the carbamate proton in NMR confirms deprotection.

-

Activation: Dissolve N-Boc-L-Valine (10 mmol) in dry THF (50 mL). Cool to -15°C. Add N-methylmorpholine (10 mmol) followed by isobutyl chloroformate (10 mmol) dropwise. Stir for 15 min to form the mixed anhydride.

-

Coupling: Add tert-butylamine (11 mmol) dropwise. Allow the mixture to warm to room temperature (RT) and stir overnight.

-

Workup: Evaporate THF. Dissolve residue in EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the Boc-protected intermediate (White solid).

-

Deprotection: Dissolve the intermediate in 4M HCl in Dioxane (20 mL). Stir at RT for 2 hours.

-

Isolation: Precipitate the product by adding diethyl ether. Filter the white solid and dry under vacuum.

-

Yield: Typically >85%.

-

Validation: ¹H NMR (D₂O) should show the disappearance of the singlet at ~1.4 ppm (Boc group) and retention of the tert-butyl singlet at ~1.3 ppm (amide).

-

Protocol B: Conditioning a Chirasil-Val GC Column

Context: For researchers preparing to analyze amino acid enantiomers.

-

Install: Mount the fused silica capillary column (e.g., 25m x 0.25mm) in the GC.

-

Carrier Gas: Helium at 1-2 mL/min constant flow.

-

Conditioning: Heat from 40°C to 200°C at 4°C/min. Hold at 200°C for 4 hours.

-

Note: Do not exceed 220°C, as the diamide phase can degrade or racemize, losing separation efficiency.

-

Part 5: References

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography.[2][3][4][5][7][11] Journal of Chromatography A, 906(1-2), 275-299. Link

-

Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase.[11] Journal of Chromatographic Science, 15(5), 174-176. Link

-

Cundy, K. C., et al. (2021). Cycloalkyl pyrimidines as ferroportin inhibitors. Patent WO2021222363A1. Link

-

GuideChem. (2024). 2-Amino-N-tert-butyl-3-methylbutanamide Properties and Suppliers.Link

-

PubChem. (2024). L-Valine tert-butyl amide Compound Summary. National Library of Medicine. Link

Sources

- 1. CAS号45120-30-7[H-Glu-OtBu] 化工百科 – 960化工网 [m.chem960.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Temperature-induced inversion of the elution order of enantiomers in gas chromatography: N-ethoxycarbonyl propylamides and N-trifluoroacetyl ethyl esters of alpha-amino acids on Chirasil-Val-C11 and Chirasil-Dex stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scispace.com [scispace.com]

- 8. mavmatrix.uta.edu [mavmatrix.uta.edu]

- 9. writeaprisoner.com [writeaprisoner.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Commercial Sourcing and Quality Verification of (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide, a key chiral intermediate derived from L-valine, is critical in the synthesis of various active pharmaceutical ingredients (APIs), most notably the hepatitis C protease inhibitor Boceprevir. The integrity of the final drug product is intrinsically linked to the quality and purity of such starting materials. This guide provides a comprehensive framework for the strategic sourcing, evaluation, and in-house quality verification of commercial-grade (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide. It details a comparative landscape of suppliers, outlines critical quality attributes to scrutinize on a Certificate of Analysis (CoA), and presents a detailed protocol for incoming material verification by High-Performance Liquid Chromatography (HPLC).

Introduction: Significance in Pharmaceutical Synthesis

(2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide (CAS No. 162537-11-3) is a derivative of the essential amino acid L-valine. Its structure incorporates a sterically hindered tert-butyl amide group, which imparts specific conformational properties beneficial in drug design. This compound serves as a crucial building block in multi-step organic syntheses within the pharmaceutical industry.

Its most prominent role is as a key starting material for Boceprevir, a peptidomimetic drug used to treat hepatitis C.[1][2] In the synthesis of Boceprevir, this valine derivative is coupled with other complex fragments, and its defined stereochemistry is essential for the drug's ability to bind effectively to the NS3 protease active site.[2][3] The use of high-purity, stereochemically defined intermediates like this is paramount to ensure the efficacy and safety of the final API.

Caption: Key identifiers for (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide.

Commercial Supplier Landscape

A variety of chemical suppliers offer (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide, ranging from those providing small quantities for early-stage research to those capable of large-scale GMP (Good Manufacturing Practice) production. The choice of supplier is a critical decision dictated by the stage of drug development, required quality, and scale.

| Supplier Category | Typical Scale | Quality Grade | Key Considerations |

| Catalog/Research | mg to g | Research Use Only (RUO) | Rapid availability, suitable for initial discovery. Purity data may be limited or lot-specific.[4] |

| Fine Chemical | g to kg | High Purity / Custom | Offer detailed CoAs, may provide process development support. Good for preclinical and early clinical phases. |

| CMO/CDMO | kg to tons | GMP / API Intermediate | Full regulatory support (e.g., Drug Master Files), stringent quality control, secure supply chain. Essential for late-stage clinical and commercial manufacturing. |

Note: While major suppliers like Sigma-Aldrich list the compound, it may be for early discovery research, with the buyer assuming responsibility for confirming identity and purity.[4] For development past the discovery phase, a supplier with robust analytical data and manufacturing controls is necessary.

Quality Control: A Self-Validating Approach

Trust in a supplier is established through verification. An incoming quality control (QC) program is a self-validating system that ensures the material received meets the required specifications for its intended use.

Decoding the Certificate of Analysis (CoA)

A comprehensive CoA is the first line of quality assessment. Researchers should demand, at a minimum, the following tests and specifications.

| Parameter | Method | Typical Specification | Rationale |

| Appearance | Visual | White to off-white solid | Indicates gross contamination or degradation. |

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Confirms the molecular structure is correct. |

| Assay (Purity) | HPLC/UPLC (UV) | ≥ 98.0% | Quantifies the amount of the desired compound relative to impurities. |

| Chiral Purity (ee) | Chiral HPLC | ≥ 99.0% (S)-enantiomer | Ensures the correct stereoisomer is present, which is critical for biological activity. The (R)-enantiomer is a process-related impurity. |

| Residual Solvents | GC-HS | Per ICH Q3C limits | Manufacturing solvents can be toxic and may interfere with subsequent synthetic steps. |

| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can affect reaction stoichiometry and stability. |

Workflow for Supplier Qualification

The process of selecting and qualifying a supplier should be systematic to ensure a consistent and high-quality supply of this critical intermediate.

Sources

- 1. aurigeneservices.com [aurigeneservices.com]

- 2. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

- 3. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (2S)-2-Amino-N-(tert-butyl)-3-methylbutanamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Experimental Setup of Reactions with Amino Alcohols

Introduction: The Versatile Bifunctionality of Amino Alcohols in Modern Chemistry

Amino alcohols, organic compounds bearing both an amine (-NH₂) and an alcohol (-OH) functional group, are of paramount importance in contemporary organic chemistry and drug development.[1] Their bifunctional nature allows them to serve as versatile building blocks (synthons) for a wide array of more complex molecules, including a significant number of active pharmaceutical ingredients (APIs).[2] The specific three-dimensional arrangement of the amino and hydroxyl groups, particularly in chiral amino alcohols, is often critical for their biological activity, making their synthesis and subsequent reactions a key focus in medicinal chemistry.[2] This guide provides a comprehensive overview of the experimental setups for common and crucial reactions involving amino alcohols, offering detailed protocols and insights into the underlying chemical principles.

PART 1: General Considerations for Handling Amino Alcohols

Before commencing any reaction, it is crucial to understand the inherent properties and safety considerations associated with amino alcohols.

Properties and Reactivity

The dual functionality of amino alcohols dictates their chemical behavior. The lone pair of electrons on the nitrogen atom of the amine group confers nucleophilic and basic properties, while the hydroxyl group can act as a nucleophile, a proton donor, or be converted into a good leaving group. This duality allows for a rich and diverse range of chemical transformations.[1]

Safety Precautions

Amino alcohols can be corrosive and may cause skin and eye irritation or burns.[3][4] It is imperative to handle these compounds in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][6][7] Always consult the Safety Data Sheet (SDS) for the specific amino alcohol being used for detailed handling and disposal information.[3][4]

PART 2: Core Synthetic Transformations and Experimental Protocols

This section details the experimental setups for several key reactions involving amino alcohols, providing step-by-step protocols and the rationale behind each procedural choice.

Protocol 1: N-Protection of Amino Alcohols

The selective protection of the amine functionality is often a necessary first step in a multi-step synthesis to prevent its undesired reaction in subsequent transformations.[8] The tert-butoxycarbonyl (Boc) group is a common and versatile protecting group for amines.[9]

Reaction Principle: The amine group of the amino alcohol reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to form a carbamate, effectively "protecting" the amine.

Experimental Protocol: N-Boc Protection of (S)-2-amino-1-propanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-amino-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.1 eq) or diisopropylethylamine (DIPEA, 1.1 eq), to the solution. The base neutralizes the acid generated during the reaction.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent to the stirred mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.[2]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc protected amino alcohol.[2]

Protocol 2: Oxidation of Amino Alcohols to Amino Aldehydes or Ketones

The selective oxidation of the hydroxyl group in an unprotected amino alcohol presents a synthetic challenge due to the potential for oxidation of the amine.[10] However, modern catalytic systems can achieve high chemoselectivity.[10]

Reaction Principle: A catalyst system, such as 2-azaadamantane N-oxyl (AZADO) and a copper salt, facilitates the aerobic oxidation of the alcohol to a carbonyl group while leaving the amine functionality intact.[10]

Experimental Protocol: Aerobic Oxidation of an Amino Alcohol

-

Catalyst Preparation: In a flask, prepare the catalytic system by combining AZADO, a copper (I) or (II) salt (e.g., CuCl), a ligand (e.g., bipyridine), and a co-catalyst (e.g., 4-dimethylaminopyridine - DMAP) in a suitable solvent.

-

Reaction Setup: Dissolve the amino alcohol (1.0 eq) in a solvent like acetonitrile or a mixture of solvents.

-

Reaction Initiation: Add the amino alcohol solution to the catalyst mixture and stir the reaction at ambient temperature, open to the air or under an oxygen atmosphere (balloon).

-

Monitoring: Follow the reaction's progress using TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture may be filtered to remove the catalyst. The filtrate is then concentrated.

-

Purification: The resulting crude amino aldehyde or ketone can be purified by column chromatography.

Protocol 3: Esterification of Amino Alcohols

The esterification of the hydroxyl group in the presence of a nucleophilic amine can be challenging.[11] One common strategy involves the protection of the amine group prior to esterification. Alternatively, under acidic conditions, the amine is protonated, rendering it non-nucleophilic and allowing for the selective esterification of the alcohol.[12]

Reaction Principle (Fischer Esterification): The amino alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst. The amine is protonated in situ, preventing it from reacting and allowing the alcohol to react with the carboxylic acid to form an ester.[13]

Experimental Protocol: Acid-Catalyzed Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the amino alcohol (1.0 eq), the carboxylic acid (1.0-1.5 eq), and a suitable solvent (e.g., toluene, which allows for azeotropic removal of water).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heating: Heat the reaction mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, carefully neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by column chromatography or distillation.

PART 3: Analytical Techniques for Reaction Monitoring and Characterization

Rigorous analysis is key to ensuring the success of any chemical reaction.

| Technique | Application in Amino Alcohol Reactions | Key Information Provided |

| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Presence of starting materials, products, and byproducts.[2] |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction mixtures and determination of product purity. Chiral HPLC can be used to determine enantiomeric excess.[2] | Purity of the final compound, enantiomeric excess. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of starting materials and products. | Confirmation of the chemical structure of the desired product. |

| Mass Spectrometry (MS) | Determination of the molecular weight of the product. | Confirmation of the molecular weight of the synthesized compound. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Confirmation of the presence or absence of key functional groups (e.g., -OH, -NH₂, C=O). |

Conclusion

The experimental setups for reactions with amino alcohols are diverse and adaptable, reflecting the versatility of these important molecules. A thorough understanding of the underlying chemical principles, coupled with careful execution of the experimental protocols and diligent monitoring, is essential for achieving successful outcomes. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals working with this crucial class of compounds.

References

- Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applic

- New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol | The Journal of Organic Chemistry - ACS Public

- discovery and synthesis of chiral amino alcohols - Benchchem.

- Process for the preparation of amino alcohol derivatives or salts thereof - Google P

- Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium Borohydride. An Improved Procedure Involving a Slow Addition of a Small Amount of Methanol - Oxford Academic. (2006, June 27).

- AMINO ALCOHOL 2A. (2015, January 7).

- AMINO ALCOHOL EA. (2018, June 12).

- Amino-PEG5-alcohol - Apollo Scientific.

- How to do esterification of amino acid?

- A Convenient Method for the Selective Esterification of Amino-Alcohols - Taylor & Francis. (2006, December 5).

- One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure.

- Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups - MDPI. (2013, July 12).

- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC.

- β-Amino alcohol synthesis by amination (alkyl

- Safety D

- Isolation of aminoalcohol - Google P

- The oxidation of amino alcohols. - ThinkIR - University of Louisville.

- SAFETY D

- Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis | Analytical Chemistry - ACS Public

- Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups - ResearchG

- Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. (2025, July 15).

- Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - Beilstein Journals. (2017, February 21).

- Method for preparing amino acid esters - Google P

- Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - PMC. (2018, February 16).

- Method for recovering 2-amino alcohol - Google P

- The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds - Canadian Science Publishing.

- Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst - Scientific Research Publishing.

- Boc-Protected Amino Groups - Organic Chemistry Portal.

- Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst - Scientific Research Publishing.

- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G. (2021, May 25).

- ChemInform Abstract: Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds.

- Application Notes and Protocols: Synthesis of Amino Alcohols via Reaction of 5-Bromopentan-1-ol with Amines - Benchchem.

- Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water | Journal of the American Chemical Society. (2023, December 1).

- Synthesis of protected amino alcohols: a comparative study | The Journal of Organic Chemistry - ACS Public

- Alkylation of Amines, Part 3: with Alcohols - YouTube. (2020, November 2).

- Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols - PMC.

- Protection and deprotection - WILLINGDON COLLEGE, SANGLI.

- Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal.

- Application Notes and Protocols: Synthesis of β-Amino Alcohols from 3-Isoxazolidinemethanol - Benchchem.

- Amino Alcohol Synthesis Service - BOC Sciences.

- Amino-alcohol cyclization - Catalysis Science & Technology - The Royal Society of Chemistry. (2013, September 17).

- esterification - alcohols and carboxylic acids - Chemguide.

- 25.4: Analysis of Amino Acids - Chemistry LibreTexts. (2021, July 31).

Sources

- 1. theusajournals.com [theusajournals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. fishersci.com [fishersci.com]

- 5. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 6. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. chemguide.co.uk [chemguide.co.uk]

The N-tert-butylsulfonyl (Bus) Group: A Versatile Tool for Advanced Peptide Chemistry

Introduction: Navigating the Challenges of Modern Peptide Synthesis

In the landscape of therapeutic and research peptides, the demand for complex, lengthy, and highly modified sequences is ever-increasing. The success of solid-phase peptide synthesis (SPPS) and solution-phase strategies hinges on a robust and versatile toolbox of protecting groups. While the Fmoc/tBu and Boc/Bzl strategies are the workhorses of the field, challenges such as aggregation-prone sequences, steric hindrance, and the need for intricate orthogonal protection schemes necessitate the exploration of alternative protective moieties. The N-tert-butylsulfonyl (Bus) group, a sulfonamide-based protecting group, has emerged as a valuable asset for peptide chemists, offering a unique combination of stability and selective lability that addresses several of these challenges.

This comprehensive guide provides an in-depth exploration of the N-tert-butylsulfonyl (Bus) protecting group, from its fundamental chemical properties to detailed, field-proven protocols for its application in peptide synthesis. Designed for researchers, scientists, and drug development professionals, this document aims to equip you with the knowledge to effectively integrate the Bus group into your synthetic strategies, particularly for complex and "difficult" peptide sequences.

Core Principles of the N-Bus Protecting Group

The N-tert-butylsulfonyl group is a robust Nα-protecting group characterized by its sulfonamide linkage to the amino acid's nitrogen atom. Its utility in peptide chemistry is rooted in its distinct stability profile, which sets it apart from more conventional protecting groups.

Key Advantages of the N-Bus Group:

-

Acid Lability: The Bus group is readily cleaved under strong acidic conditions, such as with trifluoromethanesulfonic acid (TfOH) or trifluoroacetic acid (TFA), which allows for its removal during the final cleavage from the resin in a Boc-based strategy or as an orthogonal protecting group in an Fmoc-based strategy.[1]

-

Base and Nucleophile Stability: As a sulfonamide, the N-Bus group is exceptionally stable to basic conditions, making it fully compatible with the piperidine-mediated deprotection of Fmoc groups. It is also resistant to many nucleophilic reagents.

-

Orthogonality: The N-Bus group demonstrates excellent orthogonality with a wide range of common protecting groups used in peptide synthesis, including Fmoc, Boc, Cbz (benzyloxycarbonyl), and Bn (benzyl) ethers.[1] This allows for complex, multi-step synthetic strategies involving selective deprotection.

-

Suppression of Racemization: Sulfonamide-based protecting groups, in general, are known to reduce the risk of racemization during amino acid activation and coupling compared to urethane-based protecting groups. While specific quantitative data for the Bus group is not extensively published, the general properties of sulfonamides suggest a favorable profile in maintaining stereochemical integrity.

Comparative Analysis with Other Sulfonyl Protecting Groups

The N-Bus group belongs to a broader class of sulfonyl-based protecting groups. A comparative understanding of their properties is crucial for strategic synthetic planning.

| Protecting Group | Structure | Cleavage Conditions | Key Features |

| N-tert-butylsulfonyl (Bus) | Strong Acid (TfOH, TFA) | Good balance of stability and acid lability; bulky tert-butyl group can influence solubility and steric interactions. | |

| N-tosyl (Ts) | Very Strong Acid (HF, Na/NH₃) | Highly stable to a wide range of conditions; often requires harsh cleavage, limiting its use in Fmoc-SPPS.[2] | |

| N-nosyl (Ns) | Thiolysis (e.g., 2-mercaptoethanol) | Cleaved under mild, nucleophilic conditions; orthogonal to acid- and base-labile groups. | |

| N-Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Strong Acid (TFA) | Primarily used for arginine side-chain protection; highly acid-labile.[2] |

The N-Bus group occupies a valuable middle ground, offering greater acid lability than the highly robust N-tosyl group, while being orthogonal to the thiolysis-cleavable N-nosyl group.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-Bus protected amino acids and their use in peptide synthesis.

Protocol 1: Synthesis of N-tert-butylsulfonyl (Bus) Amino Acid Monomers

The introduction of the N-Bus group is a two-step process, proceeding through an N-tert-butylsulfinamide intermediate which is then oxidized to the final N-tert-butylsulfonamide.

Sources

Application Note: 2-Amino-N-tert-butyl-3-methylbutanamide as a Chiral Building Block

Subtitle: A Modular Scaffold for Bifunctional Organocatalysts and Peptidomimetic Drug Design

Executive Summary

2-amino-N-tert-butyl-3-methylbutanamide (commonly referred to as L-Valine tert-butylamide ) is a privileged chiral building block derived from the natural amino acid L-Valine. Its utility stems from the unique combination of the bulky tert-butyl amide group and the isopropyl side chain. Unlike simple esters, the tert-butyl amide moiety acts as a robust hydrogen-bond donor and provides significant steric shielding, making this scaffold indispensable in two high-value sectors:

-

Asymmetric Organocatalysis: It serves as the chiral backbone for bifunctional thiourea catalysts (e.g., the Takemoto catalyst), facilitating enantioselective Michael additions and aza-Henry reactions.

-

Medicinal Chemistry: It functions as a metabolically stable peptide bond isostere in HIV protease inhibitors and HCV antivirals, preventing enzymatic hydrolysis while maintaining target affinity.

This guide provides validated protocols for the synthesis of this building block, its conversion into high-performance catalysts, and its application in drug discovery.

Chemical Profile & Structural Advantages[1][2][3]

| Property | Specification |

| IUPAC Name | (2S)-2-amino-N-tert-butyl-3-methylbutanamide |

| CAS Number | 128013-65-0 (free base) / 525593-60-2 (HCl salt) |

| Molecular Formula | C₉H₂₀N₂O |

| Molecular Weight | 172.27 g/mol |

| Chirality | S-configuration (derived from L-Valine) |

| Solubility | Soluble in MeOH, DCM, DMSO; Low solubility in Hexanes. |

Mechanistic Advantages

-

Steric Bulk: The tert-butyl group locks the conformation of the amide bond (trans-amide preference), creating a rigid chiral pocket essential for stereocontrol.

-

H-Bonding Network: Unlike esters, the amide proton (

) serves as a hydrogen bond donor. In thiourea catalysts, this additional donor site creates a "dual-activation" mode, stabilizing transition states via multiple H-bonds. -

Protease Resistance: In medicinal chemistry, the bulky tert-butyl group prevents proteases from accessing the scissile bond, extending the half-life of peptidomimetics.

Protocol A: Synthesis of the Building Block

Objective: Large-scale preparation of L-Valine tert-butylamide from N-Boc-L-Valine. Rationale: The Mixed Anhydride method is selected over carbodiimides (EDC/DCC) to minimize cost and simplify purification (by-products are volatile gases or water-soluble).

Materials

-

Substrate: N-Boc-L-Valine (21.7 g, 100 mmol)

-

Reagents: Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), tert-Butylamine.

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Deprotection: Trifluoroacetic acid (TFA), DCM.[1]

Step-by-Step Workflow

Stage 1: Amide Coupling (Mixed Anhydride Method)

-

Activation: Dissolve N-Boc-L-Valine (100 mmol) in anhydrous THF (300 mL) under nitrogen. Cool to -15°C (Salt/Ice bath).

-

Critical: Temperature must remain below -10°C to prevent the formation of the unreactive N-carboxyanhydride.

-

-

Base Addition: Add NMM (105 mmol) dropwise. Stir for 5 mins.

-

Anhydride Formation: Add IBCF (105 mmol) dropwise over 10 mins. A white precipitate (NMM·HCl) will form. Stir for 15 mins at -15°C.

-

Amine Addition: Add tert-butylamine (110 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature (RT) slowly and stir for 4 hours.

-

Workup: Filter off the NMM·HCl salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M KHSO₄, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield N-Boc-L-Valine tert-butylamide (White solid, Yield >90%).[2]

Stage 2: Boc-Deprotection[1]

-

Dissolution: Dissolve the intermediate (from Stage 1) in DCM (100 mL).

-

Acidolysis: Add TFA (50 mL) slowly at 0°C. Stir at RT for 2 hours.

-

Monitoring: Check TLC (disappearance of starting material).

-

-

Neutralization: Concentrate in vacuo to remove excess TFA. Redissolve in DCM and wash with sat.[1] Na₂CO₃ (carefully!) until aqueous pH is >10.

-

Isolation: Extract aqueous layer with DCM (3x).[2] Dry organic layers (Na₂SO₄) and concentrate.[1][2][3]

-

Purification: Recrystallize from Hexane/EtOAc if necessary.

-

Target: L-Valine tert-butylamide (Free amine).

-

Protocol B: Synthesis of Chiral Thiourea Catalyst

Application: Synthesis of the "Takemoto Catalyst" analogue, used for asymmetric Michael additions. Mechanism: The terminal amine of the building block reacts with an isothiocyanate to form the thiourea.

Workflow Diagram (Graphviz)

Caption: Synthesis of a bifunctional organocatalyst. The electron-deficient aryl group enhances the acidity of the thiourea protons, crucial for substrate activation.

Experimental Steps

-

Setup: In a flame-dried flask, dissolve L-Valine tert-butylamide (10 mmol) in anhydrous THF (20 mL).

-

Addition: Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (10 mmol) dropwise at RT.

-

Reaction: Stir for 12 hours. The solution usually turns from colorless to pale yellow.

-

Purification: Evaporate solvent. Purify residue by flash column chromatography (Eluent: Hexane/EtOAc 4:1).

-

Result: A white powder. This catalyst is stable at room temperature and can be stored for months.

Application Note: Mechanism in Asymmetric Synthesis

The resulting thiourea catalyst utilizes a Dual Activation Mode . This is why the tert-butyl amide building block is superior to simple esters:

-

Electrophile Activation: The thiourea moiety forms double hydrogen bonds with the electrophile (e.g., nitroalkene or imine), lowering its LUMO energy.

-

Nucleophile Orientation: The amide NH (from the original Val-tBu block) can participate in secondary H-bonding or steric steering, while the chiral isopropyl group forces the nucleophile to attack from the Re-face or Si-face selectively.

Key Reaction Classes:

-

Michael Addition: Malonates to Nitroolefins (up to 99% ee).

Medicinal Chemistry: Peptidomimetics

In drug design, replacing a standard peptide bond (-CO-NH-CH(R)-) with the valine tert-butyl amide motif offers specific advantages for HIV and HCV protease inhibitors.

Comparative Data: Amide Stability

| Structural Motif | Proteolytic Stability (t½ in Plasma) | LogP (Lipophilicity) | H-Bond Donor Capacity |

| Val-Ala (Peptide) | < 30 mins (Rapid Hydrolysis) | Low | High |

| Val-OMe (Ester) | < 60 mins (Esterase sensitive) | Moderate | None (Acceptor only) |

| Val-NH-tBu (Amide) | > 24 hours (Stable) | High (Optimized) | High (Donor) |

Design Insight: The tert-butyl group acts as a "bio-cork," preventing the catalytic water molecule in the protease active site from accessing the carbonyl carbon, effectively inhibiting hydrolysis while maintaining the hydrogen bond network required for binding affinity.

References

-

Takemoto, Y., et al. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.[4][6]

-

Okino, T., Hoashi, Y., & Takemoto, Y. (2005).[4] "Enantioselective Aza-Henry Reaction Catalyzed by a Bifunctional Organocatalyst." Journal of the American Chemical Society.[4][6]

-

Ghosh, A. K., et al. (2008).[7] "Design and Synthesis of Potent HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry. (Discusses the role of bulky amides in protease inhibitor design).

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron. (Authoritative review on Mixed Anhydride coupling protocols).

Sources

2-amino-N-tert-butyl-3-methylbutanamide in kinase inhibitor development

Application Note: Strategic Utilization of 2-amino-N-tert-butyl-3-methylbutanamide in Kinase Inhibitor Development

Part 1: Introduction & Mechanistic Rationale

2-amino-N-tert-butyl-3-methylbutanamide (commonly referred to as L-Valine tert-butylamide when in the (S)-configuration) is a privileged chiral building block in medicinal chemistry.[1][2] In the context of kinase inhibitor development, this moiety serves as a critical "tail" fragment used to optimize the physicochemical and binding properties of ATP-competitive inhibitors.[1][2]

Structural Significance in Kinase Binding

Kinase inhibitors are typically modular, consisting of a "hinge-binding" core (e.g., pyrimidine, quinazoline) and various appendages that explore the ATP-binding pocket's distinct regions.[1][2] This valine-derived motif offers three specific advantages:

-

Solvent Front Interaction: The bulky tert-butyl group is highly hydrophobic but spatially compact.[1][2] When positioned at the solvent interface of the kinase domain, it can displace high-energy water molecules or fill hydrophobic sub-pockets (e.g., the hydrophobic back pocket in Type II inhibitors), significantly enhancing binding entropy.[1][2]

-

Metabolic Stability: The tert-butyl amide bond is sterically hindered, making it exceptionally resistant to hydrolysis by peptidases and amidases in vivo.[1][2] This extends the half-life of the parent drug compared to linear alkyl amides.[1][2]

-

Chiral Selectivity: The stereocenter at the

-carbon (derived from Valine) directs the vector of the tert-butyl group.[1][2] This rigidity allows for precise discrimination between kinase isoforms (e.g., sparing c-Src while targeting Lck) by exploiting subtle differences in the ribose-binding pocket or the P-loop orientation.[1][2]

Part 2: Synthetic Protocols & Experimental Design

The following protocols detail the integration of 2-amino-N-tert-butyl-3-methylbutanamide into a kinase inhibitor scaffold. We assume the use of the (S)-enantiomer (CAS: 70421-65-7 for HCl salt), as it mimics the natural amino acid L-Valine, though the (R)-enantiomer is used for structure-activity relationship (SAR) inversion studies.[1][2]

Protocol A: Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine Scaffolds

Context: This method is standard for attaching the motif to chloropyrimidine or chlorotriazine cores, common in JAK, CDK, and MAPK inhibitors.[1][2]

Reagents:

-

Scaffold: 2,4-dichloropyrimidine (or substituted analog).[1][2]

-

Nucleophile: (S)-2-amino-N-tert-butyl-3-methylbutanamide hydrochloride.[1][2]

-

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1][2] -

Solvent:

-Butanol (n-BuOH) or DMA (Dimethylacetamide).[1][2]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equiv of the chloropyrimidine scaffold in n-BuOH (0.5 M concentration).

-

Activation: Add 2.5 equiv of DIPEA. Stir at room temperature for 10 minutes to ensure neutralization of any acidic species.

-

Addition: Add 1.1 equiv of (S)-2-amino-N-tert-butyl-3-methylbutanamide HCl.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Workup: Cool to room temperature. Remove volatiles under reduced pressure.[1][2] Dilute with EtOAc, wash with water (

) and brine ( -

Purification: Flash chromatography (Hexane:EtOAc gradient). The product typically elutes later than the starting material due to the amide polarity.[1][2]

Protocol B: Amide Coupling to Carboxylic Acid Cores

Context: Used when the kinase scaffold contains a pendant carboxylic acid (e.g., benzoic acid derivatives targeting the DFG-out conformation).[1][2]

Reagents:

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]

-

Solvent: DMF (anhydrous).[2]

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid scaffold (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[2] Stir for 15 minutes to form the activated ester.

-

Coupling: Add (S)-2-amino-N-tert-butyl-3-methylbutanamide HCl (1.1 equiv).

-

Monitoring: Stir at room temperature for 2–12 hours. Monitor by LC-MS.[1][2]

-

Quench: Dilute with saturated

solution (to remove DMF) and extract with EtOAc.

Part 3: Quality Control & Chiral Integrity

Maintaining the enantiomeric excess (ee) of the valine motif is crucial, as the (R)-enantiomer often shows significantly reduced potency (euchiral vs. distomer).[1][2]

Analytical Method: Chiral HPLC

-

Column: Chiralpak AD-H or OD-H (

mm, 5 -

Mobile Phase: Hexane : Isopropanol (90:[1][2]10) with 0.1% Diethylamine.[2]

-

Acceptance Criteria: ee > 98%.

Part 4: Visualization of Workflow

The following diagram illustrates the decision matrix for incorporating this building block into Type I vs. Type II kinase inhibitors.

Caption: Workflow for integrating Valine tert-butylamide into kinase inhibitor scaffolds based on target binding mode.

Part 5: References

-

Identification of highly selective type II kinase inhibitors.

-

Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2.

-

Cycloalkyl pyrimidines as ferroportin inhibitors (Patent WO2021222363A1). [2][3]

-

L-Valine tert-butylamide hydrochloride (Product Data).

Sources

- 1. WO2018033091A1 - Fused bicyclic compound for inhibiting activity of tyrosine kinase - Google Patents [patents.google.com]

- 2. WO2018068739A1 - Alkynyl heterocyclic compound for inhibiting protein kinase activity - Google Patents [patents.google.com]

- 3. WO2021222363A1 - Cycloalkyl pyrimidines as ferroportin inhibitors - Google Patents [patents.google.com]

The Indispensable Role of tert-Butyl Carbamate (Boc) in Amine Protection: A Detailed Guide for the Modern Chemist

In the intricate landscape of organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to the successful construction of complex molecules. Among the arsenal of protective groups available to the synthetic chemist, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for the protection of amines.[1][2][3] Its widespread adoption in academic and industrial laboratories, particularly in the realms of peptide synthesis and pharmaceutical development, is a testament to its versatility, reliability, and the mild conditions required for its removal.[1][4][5] This guide provides a comprehensive exploration of the theory and practice of utilizing tert-butyl carbamate as a protecting group, offering detailed protocols and expert insights to empower researchers, scientists, and drug development professionals.

The Strategic Advantage of the Boc Group

The decision to employ a protecting group is a critical juncture in synthetic planning. The ideal protecting group should be introduced efficiently and selectively, remain robust under a variety of reaction conditions, and be cleaved cleanly without compromising the integrity of the target molecule. The Boc group excels in these aspects.

Amines, being nucleophilic and basic, are prone to a host of undesired side reactions.[6] The introduction of the Boc group converts the amine into a carbamate, effectively attenuating its nucleophilicity and basicity.[1][7] This transformation allows for a wide range of subsequent chemical manipulations on other parts of the molecule that would otherwise be incompatible with a free amine.[1]

A key feature that underscores the utility of the Boc group is its orthogonality to other common amine protecting groups.[2][8] It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions employed for the removal of the benzyloxycarbonyl (Cbz) group.[1][2] This orthogonality is the bedrock of modern solid-phase peptide synthesis (SPPS), enabling the sequential and controlled assembly of amino acid building blocks.[1][5]

The Chemistry of Boc Protection and Deprotection: Mechanisms and Rationale

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges.

Boc Protection: A Nucleophilic Acyl Substitution

The most common method for the introduction of the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate.[1][9] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts tert-butanol and carbon dioxide.[7][10]

Caption: Mechanism of Boc protection of an amine using Boc anhydride.

While the reaction can proceed without a base, the use of a mild base such as triethylamine or sodium bicarbonate is common practice to neutralize the proton generated on the amine nitrogen, thereby driving the reaction to completion.[2][3]

Boc Deprotection: Acid-Catalyzed Cleavage

The lability of the Boc group under acidic conditions is its defining characteristic and the key to its utility.[7][11] The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][12][13] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[7][11] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[7][11] The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide.[9][11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Lab Reporter [fishersci.co.uk]

- 4. mcours.net [mcours.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Guide: Optimization of 2-Amino-N-tert-butyl-3-methylbutanamide Synthesis

Executive Summary & Molecule Profile

Target Molecule: 2-amino-N-tert-butyl-3-methylbutanamide (L-Valine tert-butylamide) CAS Registry Number: 1149-26-4 (related Cbz-protected form), 689-66-7 (Free amine form) Role: Key chiral intermediate for HIV protease inhibitors (e.g., Atazanavir analogs) and HCV NS3/4A protease inhibitors.

The Challenge:

The synthesis of this molecule presents a "double steric clash." You are coupling a bulky nucleophile (tert-butylamine ) with a sterically hindered amino acid (Valine ,

This guide details the Mixed Anhydride Method (MAM) as the primary industrial protocol for maximizing yield (>85%) and optical purity, alongside a troubleshooting matrix for common failure modes.

Core Synthesis Workflow (Visualized)

The following diagram illustrates the optimized pathway using the Mixed Anhydride Method. Note the critical bifurcation point where temperature control dictates whether you get the desired amide or the unwanted urethane impurity.

Optimized Protocol: The Mixed Anhydride Method[1]

Why this method? Unlike HATU or EDC, the Mixed Anhydride Method (MAM) generates a highly reactive intermediate (anhydride) that is small enough to overcome the steric hindrance of the tert-butylamine. It is also cost-effective and scalable.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| N-Cbz-L-Valine | 1.0 | Substrate | Cbz is preferred over Boc to avoid acid-catalyzed side reactions during workup. |

| Isobutyl Chloroformate (IBCF) | 1.1 | Activator | Must be fresh. Decomposed IBCF (HCl formation) causes racemization. |

| N-Methylmorpholine (NMM) | 1.1 | Base | Crucial: Do NOT use Triethylamine (TEA). TEA promotes racemization and urethane formation. |

| tert-Butylamine | 1.2 | Nucleophile | Use excess to drive reaction; volatile enough to remove easily. |

| THF (Anhydrous) | Solvent | Solvent | DCM is an alternative, but THF minimizes racemization with NMM. |

Step-by-Step Procedure

-

Activation (The "Cold" Step):

-

Dissolve N-Cbz-L-Valine (1.0 eq) in anhydrous THF (10 mL/g).

-

Cool the solution to -15°C using a dry ice/acetone or glycol bath.

-

Add N-Methylmorpholine (NMM, 1.1 eq) slowly.

-

Add Isobutyl Chloroformate (IBCF, 1.1 eq) dropwise. Do not let temp rise above -10°C.

-

Wait: Stir for exactly 2-3 minutes. (Too long = anhydride decomposition; Too short = incomplete activation).

-

-

Coupling:

-

Add tert-butylamine (1.2 eq) dropwise.

-

Observation: A white precipitate (NMM·HCl) will form immediately.

-

Allow the mixture to warm to Room Temperature (RT) slowly over 2 hours.

-

-

Workup:

-

Evaporate THF under reduced pressure.

-

Redissolve residue in Ethyl Acetate.

-

Wash Sequence:

-

1M Citric Acid (removes unreacted amine/NMM).

-

Sat. NaHCO3 (removes unreacted acid).

-

Brine.

-

-

Dry over MgSO4 and concentrate.

-

-

Deprotection (Hydrogenolysis):

-

Dissolve the Cbz-amide in Methanol.

-

Add 10% Pd/C (10 wt% loading).

-

Stir under H2 atmosphere (balloon pressure) for 4-12 hours.

-

Filter through Celite and evaporate to obtain the pure free amine.

-

Troubleshooting Center

Issue 1: Low Yield (<50%)

Symptom: Significant amount of starting material remains or "gummy" byproducts.

-

Root Cause A: Temperature Shock. If the amine is added too fast, the exotherm destroys the mixed anhydride.